molecular formula C14H15N3O4S B12553313 3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide CAS No. 185149-65-9

3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide

Cat. No.: B12553313
CAS No.: 185149-65-9
M. Wt: 321.35 g/mol
InChI Key: FGJGERDUYMTBOZ-UHFFFAOYSA-N
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Description

3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxyphenyl carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminobenzenesulfonamide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its methoxyphenyl carbamoyl group can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

185149-65-9

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(3-sulfamoylphenyl)urea

InChI

InChI=1S/C14H15N3O4S/c1-21-12-7-5-10(6-8-12)16-14(18)17-11-3-2-4-13(9-11)22(15,19)20/h2-9H,1H3,(H2,15,19,20)(H2,16,17,18)

InChI Key

FGJGERDUYMTBOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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